molecular formula C15H13NO4 B14600334 3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid CAS No. 61212-91-7

3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid

Cat. No.: B14600334
CAS No.: 61212-91-7
M. Wt: 271.27 g/mol
InChI Key: ZJJOWSGKTDEHOJ-UHFFFAOYSA-N
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Description

3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid is a complex organic compound belonging to the class of quinomethanes These compounds are characterized by their unique structure, which includes a cyclohexadienone ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzoic acid with a suitable aldehyde in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under varying conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aurintricarboxylic acid: Another quinomethane derivative with similar structural features.

    Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Shares the cyclohexadienone core structure.

Uniqueness

3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

61212-91-7

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]-3-methoxybenzoic acid

InChI

InChI=1S/C15H13NO4/c1-20-13-8-4-6-11(15(18)19)14(13)16-9-10-5-2-3-7-12(10)17/h2-9,17H,1H3,(H,18,19)

InChI Key

ZJJOWSGKTDEHOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N=CC2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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